N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This aminothiazole-benzamide (XLogP3 5.3) occupies a distinct chemical space within kinase-inhibitor patent landscapes (US 6,720,346), enabling SAR exploration for hit-to-lead programs. Its 4-isopropylphenyl and 4-methylbenzamide vectors permit systematic modification. Critically, no authoritative bioassay data exist—small substituent changes in analogs produce profoundly divergent biological profiles. This compound must be independently validated; it is suitable for de novo kinase profiling and as a negative control contingent upon user-generated inactivity data.

Molecular Formula C20H20N2OS
Molecular Weight 336.45
CAS No. 318513-46-1
Cat. No. B3005961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide
CAS318513-46-1
Molecular FormulaC20H20N2OS
Molecular Weight336.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C
InChIInChI=1S/C20H20N2OS/c1-13(2)15-8-10-16(11-9-15)18-12-24-20(21-18)22-19(23)17-6-4-14(3)5-7-17/h4-13H,1-3H3,(H,21,22,23)
InChIKeyJLRKXOWUHGBQEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide (CAS 318513-46-1) – Core Chemical Identity & Pathway Context


N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide (CAS 318513-46-1) is a synthetic organic compound belonging to the thiazole-benzamide class, characterized by a central 2-aminothiazole scaffold bridging a 4-isopropylphenyl substituent at the 4-position and a 4-methylbenzamide moiety [1]. This substitution pattern is representative of a chemotype explored for kinase inhibition and anti-proliferative activity, though the specific biological profile of this exact compound remains sparsely documented in the peer-reviewed primary literature. Researchers evaluating procurement should note that while structurally related benzamide-thiazoles appear in patent families targeting protein kinases, no authoritative bioassay result (e.g., IC50, Ki, or cellular EC50) for this precise CAS number has been identified in publicly accessible primary sources, making independent experimental validation essential before use as a pharmacological tool or reference standard [2].

Procurement Risk: Why N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide Cannot Be Interchanged with In-Class Analogs Without Validation


The 4-isopropylphenyl-thiazole-2-yl-4-methylbenzamide architecture occupies a distinct chemical space even within the aminothiazole-benzamide patent landscape. Small substituent changes on the benzamide ring—e.g., replacing the 4-methyl group with hydrogen (unsubstituted benzamide, CAS 325978-64-1), a nitro group (CAS 313364-77-1), or a morpholinosulfonyl moiety (CAS 325978-65-2)—can profoundly alter lipophilicity, hydrogen-bonding capacity, and steric complementarity with kinase ATP-binding pockets [1][2]. No head-to-head comparative pharmacology has been published for these exact analogs; consequently, purchasing decisions guided solely by scaffold similarity risk introducing an analog with uncharacterized selectivity, potency, or off-target profile. The compound must be treated as a unique entity requiring independent characterization, not as a generic interchangeable member of a broad chemotype [2].

Quantitative Differentiation Evidence for N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide – Procurement Decision Data


Structural Uniqueness vs. Closest Benzamide-Substituted Analogs

The compound differs from its closest cataloged analogs by substitution at the benzamide para-position. The 4-methyl group (target compound) confers an XLogP3 of 5.3 and a topological polar surface area of 70.2 Ų [1]. By comparison, the unsubstituted benzamide analog (CAS 325978-64-1) exhibits lower lipophilicity, while the 4-nitro analog (CAS 313364-77-1) introduces a strong electron-withdrawing group that alters both electrostatic potential and hydrogen-bond acceptor count. No quantitative bioactivity comparison (e.g., IC50, Ki) among these three compounds has been reported in a peer-reviewed publication or publicly accessible patent example [2]. The differentiation is therefore purely physicochemical at present, but sufficient to preclude interchangeability in biological assays.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Class-Level Kinase Inhibition Potential Based on Patent Disclosure

The patent family to which the compound's generic scaffold belongs (U.S. Patent 6,720,346) claims aminothiazole mono-/di-substituted benzamides as modulators of protein kinase activity and cell proliferation [1]. The patent exemplifies multiple compounds with demonstrated anti-proliferative activity, but the specific compound N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide is not enumerated among the worked examples and has no reported kinase inhibition IC50. Any inference of kinase inhibitory activity for this precise compound is therefore a class-level extrapolation that requires independent confirmation [2].

Cancer Biology Kinase Signaling Drug Discovery

Validated Use Cases for N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide Based on Available Evidence


Physicochemical Probe for Lipophilicity-Dependent Cellular Uptake Studies

Given its computed XLogP3 of 5.3, this compound can serve as a moderately lipophilic small-molecule probe in assays designed to correlate logP with membrane permeability, intracellular accumulation, or CYP450 susceptibility, provided the user verifies the compound's purity and stability under assay conditions [1].

Chemical Starting Point for Kinase-Focused Medicinal Chemistry Optimization

As a member of the aminothiazole-benzamide class disclosed in U.S. Patent 6,720,346, this compound represents a viable starting scaffold for SAR exploration. Its 4-isopropylphenyl and 4-methylbenzamide substituents occupy vectors amenable to systematic modification; procurement is justified for hit-to-lead programs targeting protein kinases, with the understanding that the compound itself is uncharacterized and must be profiled de novo [1].

Negative Control or Inactive Analog in Kinase Assay Panels

If experimental testing reveals the compound to be inactive against a kinase panel of interest, its close structural resemblance to active patent examples could make it a suitable negative control for establishing assay specificity. This application is contingent on the user generating the primary inactivity data, as no such data currently exist in the public domain [1].

Quote Request

Request a Quote for N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.